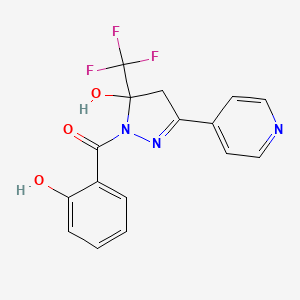

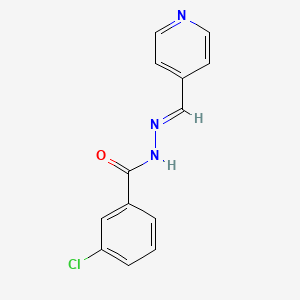

![molecular formula C14H24N4OS B5558049 (3S)-N,N-二甲基-1-[(4-丙基-1,2,3-噻二唑-5-基)羰基]氮杂环戊烷-3-胺](/img/structure/B5558049.png)

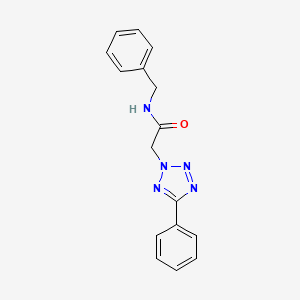

(3S)-N,N-二甲基-1-[(4-丙基-1,2,3-噻二唑-5-基)羰基]氮杂环戊烷-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is part of a broader class of chemicals characterized by their thiadiazole core, a heterocyclic compound that has garnered interest for its potential in various applications due to its unique chemical and physical properties. Thiadiazoles are known for their versatility in chemical synthesis and potential biological activities, making them significant in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of thiadiazole derivatives often involves strategies such as 1,3-dipolar cycloaddition reactions, which are a cornerstone in constructing nitrogen-containing heterocycles. For instance, the synthesis of N-(1,3-Thiazol-5(4H)-ylidene)amines through cycloaddition of azides with thiadiazol thiones demonstrates the feasibility of creating structurally complex thiadiazoles with high yields (Pekcan & Heimgartner, 1988). This method could potentially be adapted for the synthesis of the specified compound by altering the azide and thiadiazol thione precursors.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is pivotal for their chemical behavior and potential applications. X-ray crystallography provides detailed insights into their crystalline structure, revealing the arrangement of atoms and the geometry of the molecule. The study on the crystal structure of related compounds highlights the importance of N—H⋯N hydrogen bonds in stabilizing the molecular structure, which could similarly influence the properties of the compound (Wan et al., 2006).

Chemical Reactions and Properties

Thiadiazoles participate in various chemical reactions, contributing to their utility in synthetic chemistry. The reactivity of thiadiazoles with organometallic reagents, as analyzed through quantum chemical calculations, suggests that different structural transformations are possible, leading to the formation of diverse derivatives (Shagun & Nedolya, 2015). These reactions are crucial for the functionalization and further modification of the thiadiazole core.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The crystallographic analysis provides valuable information on these aspects, which are essential for understanding the compound's behavior in different environments and its suitability for specific applications (Bhatt et al., 2014).

Chemical Properties Analysis

The chemical properties of thiadiazoles, including their stability, reactivity, and potential biological activities, depend on their specific substitutions and functional groups. The synthesis and characterization of novel thiadiazole derivatives reveal how variations in the thiadiazole structure can impact their antimicrobial activity, demonstrating the compound's potential for development into therapeutic agents (Gopi et al., 2017).

科学研究应用

结构多样化库的生成和探索

(3S)-N,N-二甲基-1-[(4-丙基-1,2,3-噻二唑-5-基)羰基]氮杂环戊烷-3-胺化合物由于其复杂的结构,通过烷基化和闭环反应在生成结构多样化的库中发挥着重要作用。类似的化合物已被用作生产多种化合物的起始材料,展示了化学改性和探索新型药物和材料的多功能性和潜力 (Roman, 2013)。

抗增殖和抗菌特性

研究重点关注 1,3,4-噻二唑化合物的衍生物,因为它们具有有希望的抗增殖和抗菌特性。例如,由 5-取代-1,3,4-噻二唑-2-胺衍生的席夫碱显示出显着的生物活性,包括对氧化损伤的 DNA 保护能力和对各种病原体的强抗菌活性。这些发现强调了结构相关化合物在化疗和感染控制中的治疗潜力 (Gür 等,2020)。

化学合成和结构分析

噻二唑及其相关化合物的衍生物的合成和结构分析已得到广泛研究。这些化合物作为各种杂环化合物的合成中的关键中间体,为化学反应性、分子结构和新型合成方法的开发提供了见解。此类研究有助于更广泛地理解化学合成过程和发现具有在各个领域潜在应用的新化合物 (Chaloupka 等,1976)。

材料科学中的新应用

此外,与 (3S)-N,N-二甲基-1-[(4-丙基-1,2,3-噻二唑-5-基)羰基]氮杂环戊烷-3-胺结构相似的化合物已在材料科学中发现了新的应用,例如无需覆盖试剂即可开发安全墨水。这突出了该化合物除了在制药方面的用途之外,还展示了其在创造具有独特特性的创新材料方面的潜力 (Lu & Xia, 2016)。

作用机制

The biological activities of 1,3,4-thiadiazole derivatives are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are responsible for providing low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .

安全和危害

未来方向

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on synthesizing new derivatives and testing their potential as therapeutic agents . Structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .

属性

IUPAC Name |

[(3S)-3-(dimethylamino)azepan-1-yl]-(4-propylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4OS/c1-4-7-12-13(20-16-15-12)14(19)18-9-6-5-8-11(10-18)17(2)3/h11H,4-10H2,1-3H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBOVLRVMCHWML-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCCC(C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(SN=N1)C(=O)N2CCCC[C@@H](C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S)-3-(dimethylamino)azepan-1-yl]-(4-propylthiadiazol-5-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

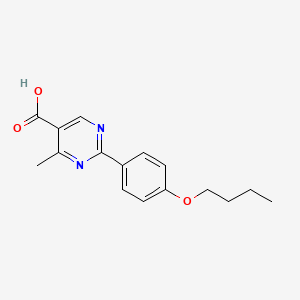

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

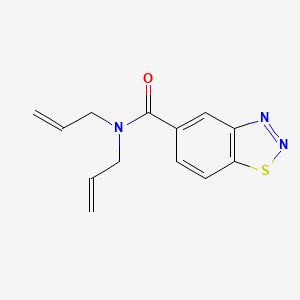

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)

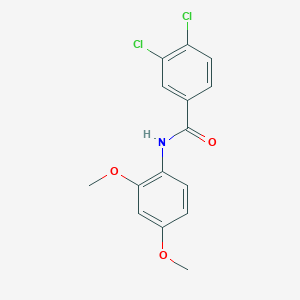

![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)